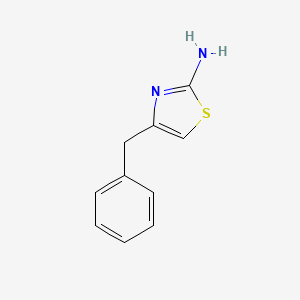

4-Benzyl-1,3-thiazol-2-amine

Overview

Description

“4-Benzyl-1,3-thiazol-2-amine” is a compound that contains a thiazole ring, which is a heterocyclic organic compound with a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . Thiazoles are members of the azole heterocycles that include imidazoles and oxazoles .

Synthesis Analysis

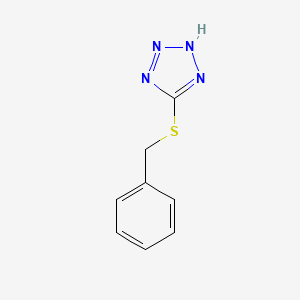

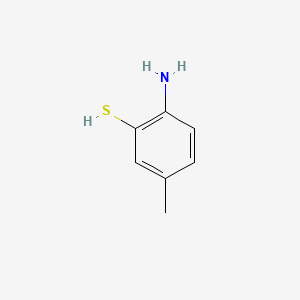

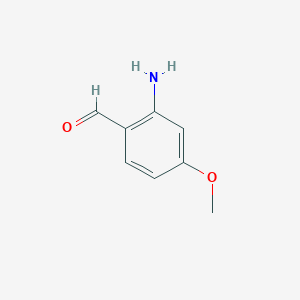

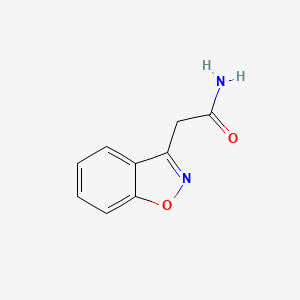

The synthesis of “4-Benzyl-1,3-thiazol-2-amine” and its derivatives often involves coupling reactions . For instance, a series of N,4-diaryl-1,3-thiazole-2-amines were synthesized by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid .Molecular Structure Analysis

The molecular structure of “4-Benzyl-1,3-thiazol-2-amine” can be analyzed using various spectroscopic techniques. For instance, 1H-NMR and 13C-NMR can provide information about the hydrogen and carbon atoms in the molecule . Infrared (IR) spectroscopy can provide information about the functional groups present in the molecule .Chemical Reactions Analysis

The chemical reactions involving “4-Benzyl-1,3-thiazol-2-amine” can be studied using techniques such as LC-MS . These techniques can provide information about the reaction products and the mechanism of the reaction.Physical And Chemical Properties Analysis

The physical and chemical properties of “4-Benzyl-1,3-thiazol-2-amine” can be analyzed using various techniques. For instance, NMR can provide information about the chemical environment of the atoms in the molecule . The mass of the molecule can be determined using mass spectrometry .Scientific Research Applications

Antimicrobial Activity

4-Benzyl-1,3-thiazol-2-amine: has been studied for its potential as an antimicrobial agent. Thiazole derivatives are known to exhibit significant antimicrobial properties, which make them valuable in the development of new therapeutic agents . The compound’s structure allows for interaction with bacterial cell components, disrupting their function and leading to cell death.

Anticancer Properties

Research has indicated that thiazole derivatives can be effective in cancer treatment. They can interfere with various cellular pathways and show selective anticancer activity . The benzyl group attached to the thiazole ring in 4-Benzyl-1,3-thiazol-2-amine may be modified to enhance its anticancer properties.

Antioxidant Effects

Thiazoles have been synthesized and screened for their antioxidant properties. Some derivatives have shown potent activity, suggesting that 4-Benzyl-1,3-thiazol-2-amine could be a candidate for further study as an antioxidant . Antioxidants are crucial in protecting cells from oxidative stress, which is implicated in many diseases.

Anti-Alzheimer’s Activity

The thiazole moiety is present in several compounds with anti-Alzheimer’s activity4-Benzyl-1,3-thiazol-2-amine could be explored for its potential effects on neurodegenerative diseases, particularly Alzheimer’s, due to its ability to interact with biological targets involved in the disease’s pathology .

Antihypertensive Use

Thiazole derivatives have been associated with antihypertensive activity4-Benzyl-1,3-thiazol-2-amine might be useful in the design of new drugs to manage high blood pressure by affecting vascular smooth muscle tone or influencing the renin-angiotensin system .

Anti-Inflammatory Applications

Due to the anti-inflammatory properties of thiazole compounds, 4-Benzyl-1,3-thiazol-2-amine could be utilized in the development of new anti-inflammatory drugs. These could be particularly beneficial for treating chronic inflammatory diseases without the side effects associated with current medications .

Antiviral Potential

Given the broad biological activities of thiazoles, there is a possibility that 4-Benzyl-1,3-thiazol-2-amine could exhibit antiviral properties. It could be structured to target specific viral enzymes or processes, offering a new avenue for antiviral drug development .

Agricultural Chemicals

Thiazole derivatives are used in agrochemicals due to their bioactivity4-Benzyl-1,3-thiazol-2-amine could be investigated for its use in pesticides or fungicides, contributing to the protection of crops and increasing agricultural productivity .

Mechanism of Action

Target of Action

Thiazole derivatives have been found to interact with various targets such ascAMP-dependent protein kinase catalytic subunit alpha and cAMP-dependent protein kinase inhibitor alpha .

Mode of Action

For instance, some thiazole derivatives have been found to bind to DNA and interact with topoisomerase II, resulting in DNA double-strand breaks, a G2 stop, and ultimately, cell death .

Biochemical Pathways

For example, some thiazole derivatives have shown exciting antibacterial activities, with their mechanism of action involving proteomics-mediated protein pathways and differentially expressed gene analysis .

Pharmacokinetics

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties could influence the bioavailability of 4-Benzyl-1,3-thiazol-2-amine.

Result of Action

Thiazole derivatives have been associated with a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .

Safety and Hazards

The safety and hazards associated with “4-Benzyl-1,3-thiazol-2-amine” can be determined from its Safety Data Sheet (SDS). For instance, the SDS for a similar compound, Benzyl-[4-(4-fluorophenyl)-2-thiazolyl]amine, indicates that it is harmful if swallowed, causes serious eye damage, and may cause long-term adverse effects in the aquatic environment .

Future Directions

Research on “4-Benzyl-1,3-thiazol-2-amine” and its derivatives is ongoing, with a focus on developing new compounds with potent antiproliferative activity . Future research may also focus on understanding the mechanism of action of these compounds and developing strategies to overcome drug resistance .

properties

IUPAC Name |

4-benzyl-1,3-thiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2S/c11-10-12-9(7-13-10)6-8-4-2-1-3-5-8/h1-5,7H,6H2,(H2,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDUDPXVHCZKIOJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC2=CSC(=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20323960 | |

| Record name | 4-benzyl-1,3-thiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20323960 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Benzyl-1,3-thiazol-2-amine | |

CAS RN |

7496-56-2 | |

| Record name | 7496-56-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=405299 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-benzyl-1,3-thiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20323960 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-benzyl-1,3-thiazol-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Bromoimidazo[1,2-a]pyridine](/img/structure/B1267429.png)